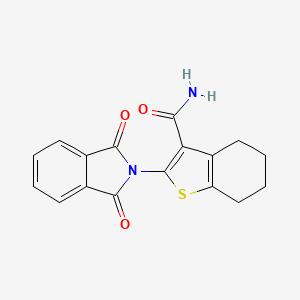

![molecular formula C18H14F2N2O3S B5543844 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)

5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation reactions, refluxation, and the use of catalysts like anhydrous zinc chloride. One example is the preparation of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one, which is synthesized by refluxing the intermediate 4-(4-methoxybenzylidene)-1-{4-[(substitutedbenzylidene) amino]phenyl}-2-methyl-imidazol-5-one with thioglycolic acid in the presence of ethanol (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

The structure of these compounds often features a thiazolidinone ring, which may adopt specific conformations depending on the substituents. For instance, in some compounds, the thiazolidinone ring can exhibit a twist conformation, with various substituent groups influencing the overall molecular geometry. The arrangement of these groups can lead to different dihedral angles between rings, contributing to the molecule's properties (Yin, Wan, Han, Wang, & Wang, 2008).

Chemical Reactions and Properties

Compounds within this class can participate in various chemical reactions, such as cyclocondensation and interactions with electrophiles, leading to a wide range of derivatives with diverse properties. These reactions are crucial for modifying the compound's structure to enhance specific properties or to create new compounds with potential applications in different fields (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure, can be investigated using techniques like X-ray diffraction. These studies provide insights into the molecule's conformation and intermolecular interactions, which are important for understanding the compound's stability, solubility, and other physical characteristics. For example, the crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone revealed specific orientations of the phenyl ring and hydrogen bonding patterns, contributing to the compound's solid-state properties (Ogawa, Kitoh, Ichitani, Kuwae, Hanai, & Kunimoto, 2007).

Scientific Research Applications

Applications in Redox Mediator and Pollutant Degradation

Research indicates a growing interest in the use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of recalcitrant organic pollutants present in industrial wastewater. Enzymatic treatment, enhanced by redox mediators, is explored for its potential in remedying aromatic compounds in effluents, promising more effective degradation of pollutants resistant to conventional treatments (Husain & Husain, 2007).

Analytical Methods in Antioxidant Activity Determination

The importance of antioxidants in various fields, including medicine and food engineering, has led to the development of numerous analytical methods for assessing antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for understanding the antioxidative capacities of compounds, potentially applicable to studying the antioxidative properties of complex chemical compounds (Munteanu & Apetrei, 2021).

Environmental Fate of Organic Compounds

The study of the environmental occurrence, fate, and behavior of organic compounds, such as parabens, has shed light on their persistence and degradation in aquatic environments. Understanding the biodegradability and potential transformation products of organic pollutants is essential for assessing their environmental impact and developing strategies for their removal (Haman et al., 2015).

Enzymatic Degradation of Dyes

The enzymatic approach to decolorizing and detoxifying textile dyes in polluted water has been highlighted as a promising alternative to physical and chemical methods. Enzymes like peroxidases and laccases, potentially in synergy with redox mediators, offer a solution for treating dye-laden industrial effluents, which may parallel the interest in degrading or modifying complex organic compounds (Husain, 2006).

properties

IUPAC Name |

(5Z)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O3S/c1-24-15-10-11(7-8-14(15)25-17(19)20)9-13-16(23)22(18(26)21-13)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,21,26)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPUJEHSFLMKJJ-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxoimidazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

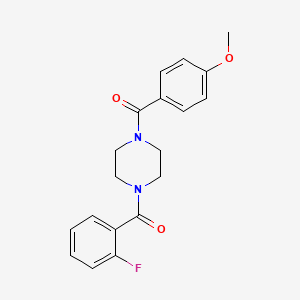

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)

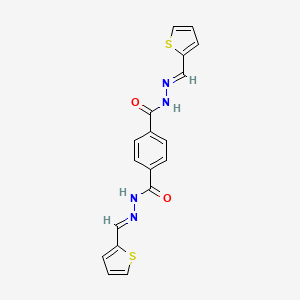

![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)

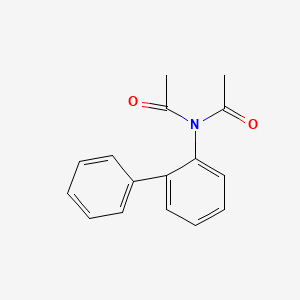

![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)

![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)

![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)

![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)